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Compound of Interest

Compound Name: Irsenontrine

Cat. No.: B3322239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial results for Irsenontrine (E2027)

in Dementia with Lewy Bodies (DLB), benchmarked against standard-of-care treatments and

other investigational therapies. The information is intended to support research, scientific

evaluation, and strategic drug development in the field of neurodegenerative diseases.

Executive Summary
Irsenontrine, a selective phosphodiesterase 9 (PDE9) inhibitor, was investigated for its

potential to improve cognitive function in individuals with Dementia with Lewy Bodies. The

Phase 2/3 clinical trial (NCT03467152) unfortunately did not meet its primary efficacy

endpoints.[1] Despite this outcome, exploratory analyses and biomarker data provide valuable

insights for the future design of clinical trials in this complex patient population. This guide

offers a detailed comparison of Irsenontrine's performance, where data is available, with

established therapies and other emerging drug candidates for DLB.

Irsenontrine: Mechanism of Action
Irsenontrine is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9).[2] PDE9

is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger

involved in vital neuronal processes, including synaptic plasticity and memory.[2] By inhibiting

PDE9, Irsenontrine increases the intracellular levels of cGMP, which is hypothesized to

enhance glutamatergic signaling and thereby improve cognitive function.[2][3] Preclinical
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studies in animal models demonstrated that Irsenontrine could elevate cGMP levels in the

brain and cerebrospinal fluid (CSF) and improve performance in memory tasks.[2] Phase 1

studies in healthy volunteers confirmed that Irsenontrine effectively increases cGMP in the

CSF, demonstrating target engagement.[4] A subsequent study in patients with DLB and

Parkinson's Disease Dementia (PDD) also showed a robust increase in CSF cGMP levels.[5]
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Irsenontrine's Mechanism of Action

Irsenontrine Phase 2/3 Clinical Trial (NCT03467152)
Experimental Protocol
A summary of the experimental protocol for the Irsenontrine Phase 2/3 trial is provided in the

table below.
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Parameter Description

Official Title

A Placebo-Controlled, Double-Blind, Parallel-

Group, Randomized, Study To Evaluate the

Efficacy, Safety and Tolerability of E2027 in

Subjects With Dementia With Lewy Bodies

Phase Phase 2/3

Participants
196 individuals with a diagnosis of probable

DLB.[1]

Intervention
50 mg of Irsenontrine administered orally once

daily.[6]

Comparator Placebo administered orally once daily.[6]

Duration 12 weeks.[1]

Primary Endpoints

- Change from baseline on the electronic

Montreal Cognitive Assessment (eMoCA).[1] -

Change from baseline on the electronic

Clinician's Interview Based Impression of

Change plus Caregiver Input (eCIBIC-plus).[1]

Key Inclusion Criteria

- Diagnosis of probable DLB. - Age 50-85 years.

- Mini-Mental State Examination (MMSE) score

between 14 and 26.[6] - Presence of visual

hallucinations.[6] - Stable dose of

acetylcholinesterase inhibitors and/or

memantine for at least 12 weeks prior to

screening.[6]

Results
The Phase 2/3 clinical trial of Irsenontrine in patients with DLB did not achieve its primary

endpoints.[1] Specific quantitative data for the change from baseline in eMoCA and eCIBIC-

plus for the Irsenontrine and placebo groups have not been publicly released.
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An exploratory, post-hoc analysis was conducted to compare the treatment response in

patients with "pure DLB" versus those with DLB and evidence of Alzheimer's Disease co-

pathology.[1] In this analysis, the "pure DLB" subgroup treated with Irsenontrine showed a

trend towards greater improvement on the eMoCA and eCIBIC-plus compared to the placebo

group; however, these findings were not statistically significant.[1]

Comparative Analysis with Other DLB Therapies
The following tables provide a comparison of Irsenontrine with standard-of-care treatments

and other investigational drugs for DLB.

Standard of Care
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Drug Class Drug
Key Clinical Trial(s)
& Duration

Key Efficacy
Outcomes

Cholinesterase

Inhibitors
Donepezil Phase 2, 12 weeks

- Statistically

significant

improvement in

MMSE scores at 5mg

and 10mg doses

compared to placebo.

[7][8] - Significant

improvements in

behavioral measures

(NPI) at 5mg and

10mg doses.[7]

Rivastigmine
20 weeks, placebo-

controlled

- Significant

improvement on the

Neuropsychiatric

Inventory (NPI),

particularly in apathy,

anxiety, delusions,

and hallucinations.[9] -

63% of patients on

rivastigmine showed

at least a 30%

improvement on the

NPI compared to 30%

on placebo.[9][10]

Galantamine 24 weeks, open-label - Significant

improvement in NPI-

12 scores, especially

in visual hallucinations

and nighttime

behaviors.[11][12] -

Significant

improvement in

Clinician's Global
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Impression of

Change.[11][12]

NMDA Receptor

Antagonist
Memantine

24 weeks, placebo-

controlled

- A meta-analysis

suggested no

significant benefit on

cognition (MMSE) or

motor function, but a

potential benefit on

the Alzheimer's

Disease Cooperative

Study-Clinical Global

Impression of

Change.[13]

Investigational Therapies
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Drug
Mechanism of
Action

Key Clinical Trial(s)
& Duration

Key Efficacy
Outcomes

Neflamapimod

p38 mitogen-activated

protein kinase alpha

inhibitor

Phase 2b (RewinD-

LB), 16 weeks

- In a within-subject

analysis of a new

formulation, showed a

significant

improvement on the

Clinical Dementia

Rating-Sum of Boxes

(CDR-SB) compared

to the old formulation.

[1]

CT1812
Sigma-2 receptor

modulator

Phase 2 (SHIMMER),

6 months

- Met primary endpoint

of safety and

tolerability.[2][4] -

Reported an 82%

slowing in the total

Neuropsychiatric

Inventory (NPI) and a

91% reduction in

fluctuations in

attention compared to

placebo.[2][4]

Nilotinib
c-Abl tyrosine kinase

inhibitor
Phase 2, 6 months

- Statistically

significant

improvement on the

Alzheimer's Disease

Assessment Scale-

Cognitive Subscale

(ADAS-Cog14) of 2.8

points compared to

placebo at 3 months. -

Significant reduction

in falls compared to

placebo.
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Pimavanserin
Selective serotonin 5-

HT2A inverse agonist

Phase 3 (HARMONY),

26 weeks (double-

blind period)

- Significantly reduced

the risk of psychosis

relapse by 2.8-fold

compared to placebo

in patients with

dementia-related

psychosis, including a

subgroup with DLB.

Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a randomized, placebo-controlled

clinical trial in Dementia with Lewy Bodies, based on the protocols of the trials discussed.
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Discussion and Future Directions
The outcome of the Irsenontrine Phase 2/3 trial underscores the challenges in developing

effective treatments for Dementia with Lewy Bodies. The failure to meet the primary cognitive

endpoints may be attributable to several factors, including the choice of assessment tools, the

heterogeneity of the DLB population, and the potential for co-existing pathologies such as

Alzheimer's Disease.[1]

The exploratory analysis suggesting a potential benefit in "pure DLB" patients highlights the

critical need for better patient stratification in future clinical trials.[1] The use of biomarkers to

identify more homogeneous patient populations may be key to uncovering treatment effects

that might otherwise be obscured.

While Irsenontrine did not demonstrate the desired efficacy in this trial, the investigation into

the PDE9 inhibition pathway remains a valid scientific pursuit. The robust target engagement,

as evidenced by the increase in CSF cGMP, suggests that the drug reached its intended

molecular target.[5] Further research may be warranted to explore the therapeutic potential of

this mechanism in other neurodegenerative conditions or in more specifically defined patient

subgroups.

The promising results from other investigational drugs, such as CT1812 and nilotinib, which

target different pathways, offer hope for new therapeutic avenues for individuals with DLB. The

continued development and rigorous testing of these and other novel compounds are essential

to address the significant unmet medical need in this patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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